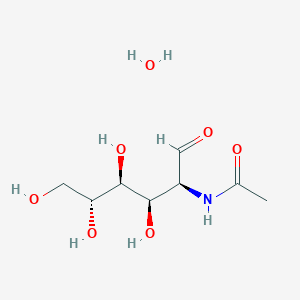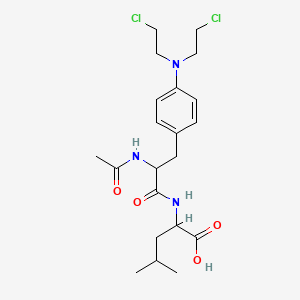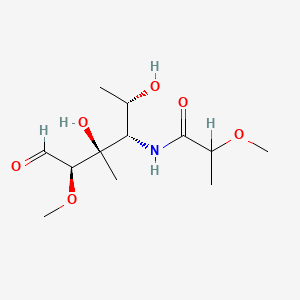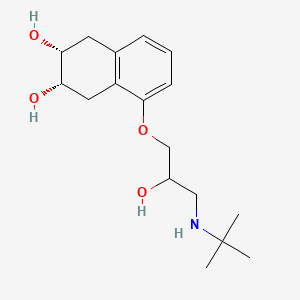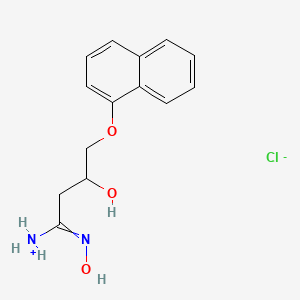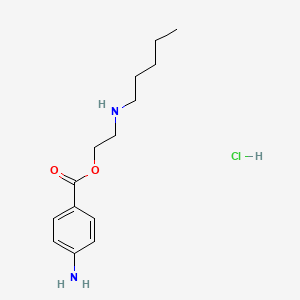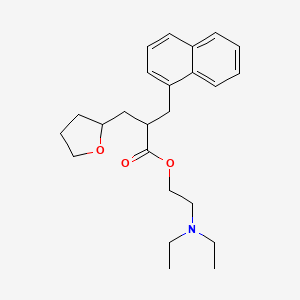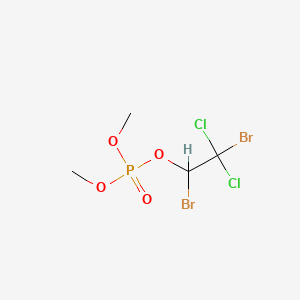
N-Benzoyl-L-tyrosine
Overview
Description
N-Benzoyl-L-tyrosine is a compound that has been studied for its various properties and potential applications . It is often used in laboratory settings .
Synthesis Analysis
N-Benzoyl-L-tyrosine can be synthesized using various methods. For instance, a method for the synthesis of N-benzoyl-L-tyrosine thiobenzyl ester (BzTyrSBzl) in good yield has been developed . This method involves the hydrolysis of the thiol ester by several serine proteases .Molecular Structure Analysis
The molecular formula of N-Benzoyl-L-tyrosine is C16H15NO4 . It has an average mass of 285.295 Da and a monoisotopic mass of 285.100098 Da .Chemical Reactions Analysis
N-Benzoyl-L-tyrosine has been found to undergo various chemical reactions. For example, it has been observed that several serine proteases can readily hydrolyze N-benzoyl-L-tyrosine thiobenzyl ester . Moreover, it has been used as a substrate in the assay of chymotrypsin .Physical And Chemical Properties Analysis
N-Benzoyl-L-tyrosine is a solid at 20 degrees Celsius . It has a melting point of 163.0 to 167.0 degrees Celsius . Its specific rotation is -75.0 to -80.0 degrees (C=1, DMF) .Scientific Research Applications
Comprehensive Analysis of N-Benzoyl-L-tyrosine Applications
N-Benzoyl-L-tyrosine (BTEE) is a chemical compound with several applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Enzyme Catalysis: BTEE is used to study the catalytic mechanisms of enzymes such as α-chymotrypsin and subtilisin . By anchoring BTEE in cyclodextrins, researchers can investigate the kinetics of enzyme-catalyzed hydrolysis. This application is crucial for understanding enzyme specificity and the role of hydrophobic interactions in catalysis.
Solubility Enhancement: The solubility of BTEE in water is limited, but its complexation with β-cyclodextrin or its methyl derivative increases its solubility . This property is exploited in research to facilitate the study of otherwise insoluble compounds, enhancing the range of experimental conditions under which these compounds can be studied.
Protease Characterization: BTEE derivatives, such as N-Benzoyl-L-tyrosine p-nitroanilide (BTPNA), serve as substrates to identify, differentiate, and characterize serine carboxypeptidases and various proteases . This application is significant for the development of new therapeutic agents targeting protease activity.
Enzyme Activity Assays: BTEE is resistant to trypsin, making it an ideal substrate for measuring the activity of chymotrypsin . This application is essential for biochemical assays where selective measurement of chymotrypsin activity is required without interference from other proteases.
Study of Enzyme-Substrate Interactions: The interaction between BTEE and enzymes like α-chymotrypsin can be studied by monitoring changes in reaction rates when BTEE is anchored in different cyclodextrins . This research application helps in understanding the dynamics of enzyme-substrate interactions and the influence of microenvironments on enzymatic activity.
Mechanism of Action
Target of Action
N-Benzoyl-L-tyrosine primarily targets enzymes such as chymotrypsin and subtilisin Carlsberg . These enzymes play a crucial role in protein digestion and regulation.
Mode of Action
N-Benzoyl-L-tyrosine, particularly its ethyl ester variant (BTEE), acts as a substrate for these enzymes . It interacts with the enzymes, leading to changes in their activity. For instance, the kinetics of the hydrolysis of BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values .
Biochemical Pathways
It is known that tyrosine metabolism pathways are crucial for the production of a variety of structurally diverse natural compounds in organisms . N-Benzoyl-L-tyrosine, being a derivative of tyrosine, might influence these pathways.
Pharmacokinetics
It’s known that n-benzoyl-l-tyrosine ethyl ester (btee) is a water-insoluble substrate that can be rendered soluble upon complexation with β-cyclodextrin . This solubility can impact its bioavailability and distribution within the body.
Result of Action
The interaction of N-Benzoyl-L-tyrosine with its target enzymes leads to changes in their activity, which can influence protein digestion and regulation. For instance, the enzymatic activity of immobilized chymotrypsin was enhanced by 266% when reacting with BTEE .
Action Environment
The action of N-Benzoyl-L-tyrosine can be influenced by various environmental factors. For instance, the solubility of BTEE can be enhanced by complexation with β-cyclodextrin . Moreover, the enzymatic activity can be optimized under certain conditions, such as pH and temperature .
properties
IUPAC Name |
(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUUDPTUEOKITK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180357 | |
| Record name | N-Benzoyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzoyl-L-tyrosine | |
CAS RN |
2566-23-6 | |
| Record name | N-Benzoyl-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyltyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzoyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary enzyme target of BTEE?
A1: BTEE is specifically recognized and hydrolyzed by chymotrypsin-like serine proteases. [, , , ] This interaction serves as a basis for studying these enzymes in various biological systems.
Q2: What are the products of BTEE hydrolysis by chymotrypsin?
A2: Chymotrypsin cleaves the ester bond in BTEE, yielding N-benzoyl-L-tyrosine and ethanol as products. [, ]
Q3: How does the hydrolysis of BTEE by chymotrypsin contribute to understanding enzymatic activity?
A3: Researchers can monitor the rate of BTEE hydrolysis to determine the kinetic parameters of chymotrypsin, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). [, , ] These parameters provide valuable insights into the enzyme's affinity for the substrate and its overall catalytic efficiency.
Q4: Does BTEE affect cellular processes other than enzymatic activity?
A4: BTEE has been shown to inhibit the egg jelly-induced acrosome reaction in sea urchin sperm by affecting calcium channel activity, suggesting a potential role beyond serving as an enzyme substrate. []
Q5: What is the molecular formula and weight of BTEE?
A5: The molecular formula of BTEE is C16H15NO4, and its molecular weight is 285.3 g/mol.
Q6: Are there any spectroscopic techniques used to characterize BTEE?
A6: UV-Vis spectroscopy is commonly employed to monitor the hydrolysis of BTEE by chymotrypsin. The reaction is typically followed by measuring the absorbance change at 256 nm. [, , ]
Q7: What is the effect of dimethyl sulfoxide (DMSO) on BTEE and chymotrypsin activity?
A7: While DMSO can enhance BTEE solubility, high concentrations can negatively impact chymotrypsin activity. [] Interestingly, encapsulating the enzyme within reverse micelles using AOT and heptane in the presence of DMSO-water mixtures preserves enzymatic activity, highlighting the protective effect of the reverse micelle microenvironment. []
Q8: What type of reactions can be studied using BTEE as a substrate?
A8: BTEE is primarily used to study the kinetics and specificity of chymotrypsin-like serine proteases in hydrolysis reactions. [, , ]
Q9: How does the structure of BTEE influence its interaction with chymotrypsin?
A9: The benzoyl and tyrosine moieties in BTEE are crucial for its recognition and binding within the active site of chymotrypsin. Modifications to these groups can significantly affect the enzyme's activity and specificity. []
Q10: Have computational methods been employed to study BTEE and its interactions?
A10: While the provided abstracts do not delve into detailed computational studies, molecular modeling and simulations could be employed to further elucidate the interactions between BTEE and chymotrypsin, providing insights into binding affinities and reaction mechanisms.
Q11: How do structural modifications to BTEE impact its interaction with chymotrypsin?
A11: Studies indicate that replacing the ethyl ester group with an amide group can alter the kinetic parameters of the hydrolysis reaction catalyzed by chymotrypsin. [] This highlights the importance of the ester moiety for optimal enzyme-substrate interactions.
Q12: What are the challenges associated with formulating BTEE for different applications?
A12: BTEE's limited water solubility can pose challenges for its formulation and delivery in biological systems. Researchers have explored using cyclodextrins [] and organic solvent mixtures [] to overcome this limitation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






